7-Chloro-3-methylquinoxalin-2(1h)-one
Overview
Description
7-Chloro-3-methylquinoxalin-2(1h)-one is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic organic compound that has various applications in the field of scientific research. This compound is widely used in the synthesis of various pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The exact mechanism of action of 7-Chloro-3-methylquinoxalin-2(1h)-one is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of microorganisms.
Biochemical And Physiological Effects
7-Chloro-3-methylquinoxalin-2(1h)-one has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase. It has also been reported to modulate the expression of certain genes involved in inflammation and apoptosis. In addition, it has been shown to have antifungal and antimicrobial properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 7-Chloro-3-methylquinoxalin-2(1h)-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a wide range of applications. However, one of the limitations is that it may exhibit cytotoxicity at high concentrations, which may affect the accuracy of the results.
Future Directions
There are several future directions for the research on 7-Chloro-3-methylquinoxalin-2(1h)-one. One of the areas of interest is the development of new pharmaceuticals and agrochemicals based on this compound. Another area of interest is the study of its mechanism of action and its potential as a therapeutic agent for various diseases. Furthermore, the development of new synthesis methods and the improvement of existing methods are also areas of interest for future research.
Scientific Research Applications
7-Chloro-3-methylquinoxalin-2(1h)-one has various scientific research applications. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science. It has been reported to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
7-chloro-3-methyl-1H-quinoxalin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJVVPSBHNSAAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293028 | |
Record name | 7-chloro-3-methylquinoxalin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-methylquinoxalin-2(1h)-one | |
CAS RN |
17796-60-0 | |
Record name | NSC86898 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chloro-3-methylquinoxalin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.